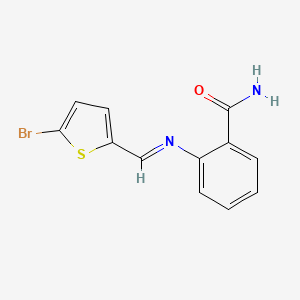

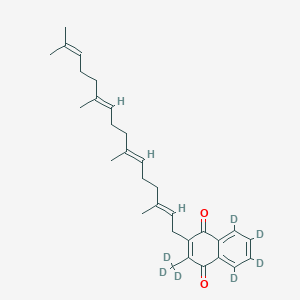

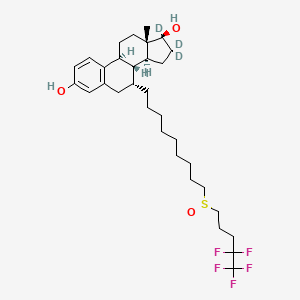

![molecular formula C42H70O12 B10788616 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoside Rg5 is a minor ginsenoside constituent obtained exclusively from ginseng species. It is known for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties . Ginsenosides are the main active components of ginseng, a traditional medicinal herb widely used in East Asia, North America, and Europe for its health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rg5 is commonly hypothesized to originate from the dehydration of ginsenoside Rg3. Different conversion pathways using ginsenoside Rb1, R-Rg3, and S-Rg3 as raw materials under simple acid catalysis have been explored . Hydrochloric acid-catalyzed reactions in methanol are often used to prepare ginsenoside Rg5 . Additionally, amino acids such as aspartic acid can act as catalysts to transform ginsenoside Rg5 from ginseng stem-leaf saponins .

Industrial Production Methods: Industrial production of ginsenoside Rg5 involves the extraction, separation, and purification of ginseng fibrous roots processed at high temperatures . Techniques such as preparative high-performance liquid chromatography, silica gel column chromatography, and macroporous resin are employed to isolate and purify ginsenoside Rg5 .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rg5 undergoes various chemical reactions, including dehydration, oxidation, and reduction . The dehydration of ginsenoside Rg3 to form ginsenoside Rg5 is a notable reaction .

Common Reagents and Conditions: Common reagents used in the preparation of ginsenoside Rg5 include hydrochloric acid and methanol . Aspartic acid is also used as a catalyst in some transformation processes .

Major Products Formed: The major product formed from the dehydration of ginsenoside Rg3 is ginsenoside Rg5 . Other ginsenosides, such as ginsenoside Rk1, can also be formed during these reactions .

Scientific Research Applications

Ginsenoside Rg5 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been extensively studied for its anticancer properties, with proven in vitro and in vivo activities against several cancer types, including breast, liver, lung, bone, and gastrointestinal cancers . Ginsenoside Rg5 modulates multiple signaling pathways critical for cancer growth and survival .

In addition to its anticancer properties, ginsenoside Rg5 has been shown to possess anti-inflammatory, antioxidant, antimicrobial, and antidepression activities . It is also used in the development of drug delivery systems for enhanced antitumor therapies .

Mechanism of Action

Ginsenoside Rg5 exerts its effects by modulating multiple signaling pathways critical for cancer growth and survival . It induces tumor cell apoptosis, reduces proliferation, invasion, and metastasis, enhances immune regulation, and reverses tumor cell multidrug resistance . Ginsenoside Rg5 targets various molecular pathways, including the PI3K/Akt signaling pathway, and increases the levels of reactive oxygen species to inhibit cancer cell growth .

Comparison with Similar Compounds

Ginsenoside Rg5 is unique among ginsenosides due to its broad spectrum of pharmacological activities and its ability to modulate multiple signaling pathways . Similar compounds include ginsenoside Rg3, ginsenoside Rk1, and ginsenoside Rh2 . While these compounds also exhibit anticancer properties, ginsenoside Rg5 has shown stronger toxicities and targeting abilities in tumor models .

Properties

Molecular Formula |

C42H70O12 |

|---|---|

Molecular Weight |

767.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11-/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

InChI Key |

NJUXRKMKOFXMRX-OOFHPJNRSA-N |

Isomeric SMILES |

CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

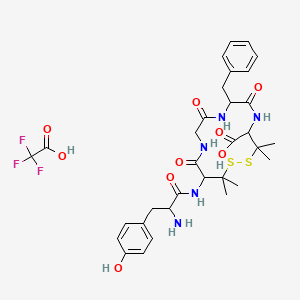

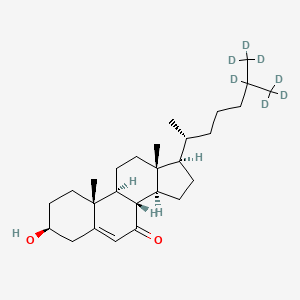

![[(4Z,6E,8R,9R,10Z,12R,13S,14R,16S,17R)-13-hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10788539.png)

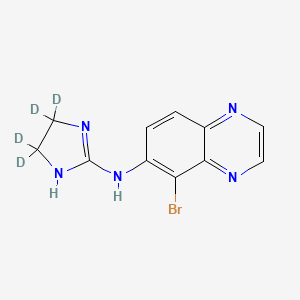

![1-Cyclohexyl-4-[1-(4-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788542.png)

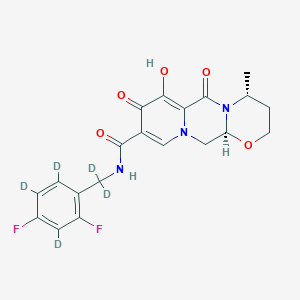

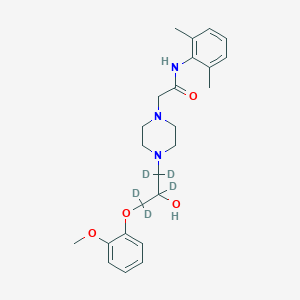

![2-[2-(4,4-difluorocyclohexyl)-2-[2-(methylamino)propanoylamino]acetyl]-N-(3,4-dihydro-2H-chromen-4-yl)-7-ethoxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B10788548.png)

![(2R,6R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10788552.png)

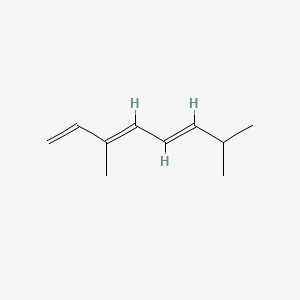

![sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R)-7-hydroxy-2-[(4S,5S,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B10788592.png)